6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination and chlorination of a naphthalenone precursor. One common method includes:
Chlorination: The chlorination step can be carried out using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties
Properties
Molecular Formula |
C10H8BrClO |
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Molecular Weight |
259.52 g/mol |
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 |
InChI Key |
FNRLDKBBKJUONK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
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